molecular formula C20H23ClN2O2S B11207576 2-[(2-Chlorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

2-[(2-Chlorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B11207576
M. Wt: 390.9 g/mol
InChI Key: CYMPVDJGFGRDOA-UHFFFAOYSA-N
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Description

2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple stepsThe final step often involves the formation of the ethanone moiety through a series of condensation and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Properties

Molecular Formula

C20H23ClN2O2S

Molecular Weight

390.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C20H23ClN2O2S/c1-25-18-8-6-17(7-9-18)22-10-12-23(13-11-22)20(24)15-26-14-16-4-2-3-5-19(16)21/h2-9H,10-15H2,1H3

InChI Key

CYMPVDJGFGRDOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSCC3=CC=CC=C3Cl

Origin of Product

United States

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